molecular formula C11H17BrO2 B8455190 1-Bromo-4(S)-acetyloxy-2-nonyne

1-Bromo-4(S)-acetyloxy-2-nonyne

Cat. No. B8455190
M. Wt: 261.15 g/mol
InChI Key: FJTOGOIKXQSTKI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4(S)-acetyloxy-2-nonyne is a useful research compound. Its molecular formula is C11H17BrO2 and its molecular weight is 261.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4(S)-acetyloxy-2-nonyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4(S)-acetyloxy-2-nonyne including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Bromo-4(S)-acetyloxy-2-nonyne

Molecular Formula

C11H17BrO2

Molecular Weight

261.15 g/mol

IUPAC Name

[(4S)-1-bromonon-2-yn-4-yl] acetate

InChI

InChI=1S/C11H17BrO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h11H,3-5,7,9H2,1-2H3/t11-/m0/s1

InChI Key

FJTOGOIKXQSTKI-NSHDSACASA-N

Isomeric SMILES

CCCCC[C@@H](C#CCBr)OC(=O)C

Canonical SMILES

CCCCCC(C#CCBr)OC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-diethylamino-4-acetoxy-2-nonyne (50.6 g., 0.20 mole) and cyanogen bromide (21.2 g., 0.20 mole) in ether (250 ml.) is allowed to stand at 25°-27° for 18 hours. The ether solution is washed with 5% hydrochloric acid solution, water, and brine and dried over sodium sulfate. The ether is evaporated and the residual oil distilled. After a forerun of diethylcyanamide, there is collected 34.1 g. (65%) of 1-bromo-4-acetoxy-2-nonyne, b.p. 97°-105°/0.2 mm.
Name
1-diethylamino-4-acetoxy-2-nonyne
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
CCCCCC(C#CCN(CC)CC)OC(C)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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